N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a piperidine core substituted with a 2-hydroxyethyl group at the 1-position and an isopropyl group at the acetamide nitrogen.
Properties
IUPAC Name |
N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQCHQTKVILRU-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide, also known by its CAS number 1289385-02-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.34 g/mol
- Structure : The compound features a piperidine ring substituted with a hydroxyethyl group and an isopropyl acetamide moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and analgesia.
Pharmacological Effects
- Analgesic Activity :
- Studies have shown that this compound may act as an analgesic, potentially through modulation of pain pathways in the central nervous system. Its structure suggests interactions with opioid receptors or other pain-related pathways.
- CNS Activity :
- The compound's piperidine structure is often associated with central nervous system (CNS) activity, which may include anxiolytic or sedative effects. This aligns with findings from related compounds that target similar pathways.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability .
- Inhibition of Pain Pathways : By acting on specific receptors in the pain pathway, it may inhibit nociceptive signaling, leading to reduced perception of pain.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups. The results indicated a dose-dependent analgesic effect, suggesting potential for therapeutic use in pain management.
Study 2: CNS Effects
Another research effort focused on the CNS effects of this compound. Behavioral assays indicated that it may possess anxiolytic properties, as evidenced by reduced anxiety-like behavior in rodent models. This supports the hypothesis that the compound could be beneficial in treating anxiety disorders.
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with related compounds is useful:
Scientific Research Applications
Medicinal Chemistry Applications
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is primarily studied for its potential therapeutic applications in treating various neurological disorders. Its structural similarity to other piperidine derivatives suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Studies
-
Neurological Disorders :
- Research indicates that compounds with a piperidine structure can modulate neurotransmitter activity. For instance, derivatives similar to this compound have shown promise in preclinical studies for conditions such as depression and anxiety disorders due to their ability to enhance serotonin receptor activity.
-
Pain Management :
- Some studies have explored the use of piperidine derivatives in pain management, particularly as analgesics. The compound's potential to act on opioid receptors may provide insights into developing new pain relief medications with fewer side effects compared to traditional opioids.
Pharmacological Insights
The pharmacological profile of this compound is under investigation for its affinity towards specific receptors :
| Target Receptor | Effect | Reference |
|---|---|---|
| Serotonin Receptors | Potential agonist | |
| Dopamine Receptors | Modulation of activity | |
| Opioid Receptors | Analgesic properties |
Synthesis and Development
The synthesis of this compound is typically achieved through multi-step organic reactions involving piperidine derivatives. The compound's design allows for modifications that can enhance its bioavailability and receptor selectivity.
Synthesis Pathway Overview
- Starting Materials : Piperidine derivatives and acetamides.
- Reactions Involved :
- Alkylation
- Hydroxylation
- Acetylation
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical distinctions between N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide and related compounds.
Table 1: Comparative Analysis of Structurally Similar Acetamide Derivatives
Key Observations:
Ring Size and Strain :
- The target compound’s 6-membered piperidine ring offers lower ring strain compared to the 5-membered pyrrolidine analog . This difference may influence conformational flexibility and binding affinity in biological targets.
Synthetic Accessibility: The hydroxyimino-containing analog () was synthesized in moderate yields (68–72%) via two distinct routes, suggesting feasible scalability for analogs with similar functional groups . In contrast, the target compound’s discontinued status limits practical accessibility .
Biological Relevance: Compounds like SR142801 () demonstrate the impact of halogenated aromatic substituents on receptor binding potency, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
Purity and Characterization: The 96% purity of N-[(R)-1-((S)-2-amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide underscores rigorous quality control in its synthesis, a critical factor for pharmacological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
